molecular formula C14H13NO5S B14404920 1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene CAS No. 86434-31-3

1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene

Cat. No.: B14404920
CAS No.: 86434-31-3
M. Wt: 307.32 g/mol
InChI Key: AQVIHAOUQXKLMA-UHFFFAOYSA-N
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Description

1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene is an organic compound characterized by the presence of a benzenesulfonyl group attached to a benzene ring substituted with a methoxy group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method involves the sulfonylation of a benzene derivative with benzenesulfonyl chloride in the presence of a Lewis acid catalyst . The reaction conditions often require maintaining a controlled temperature to ensure the desired substitution occurs at the correct position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Uniqueness: The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for versatile chemical transformations and interactions .

Properties

CAS No.

86434-31-3

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

1-(benzenesulfonylmethyl)-4-methoxy-2-nitrobenzene

InChI

InChI=1S/C14H13NO5S/c1-20-12-8-7-11(14(9-12)15(16)17)10-21(18,19)13-5-3-2-4-6-13/h2-9H,10H2,1H3

InChI Key

AQVIHAOUQXKLMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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